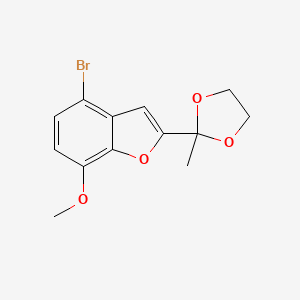
4-Bromo-7-methoxy-2-(2-methyl-1,3-dioxolan-2-yl)-1-benzofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-7-methoxy-2-(2-methyl-1,3-dioxolan-2-yl)-1-benzofuran is a heterocyclic compound that belongs to the benzofuran family It is characterized by the presence of a bromine atom at the fourth position, a methoxy group at the seventh position, and a 2-methyl-1,3-dioxolan-2-yl group at the second position of the benzofuran ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-methoxy-2-(2-methyl-1,3-dioxolan-2-yl)-1-benzofuran typically involves the following steps:
Starting Material: The synthesis begins with 2-acetyl-4-bromo-7-methoxybenzofuran.
Reaction with Ethylene Glycol: A solution of 2-acetyl-4-bromo-7-methoxybenzofuran, ethylene glycol, and pyridinium p-toluenesulfonate is refluxed overnight in benzene using a Dean Stark apparatus.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.
化学反応の分析
Types of Reactions: 4-Bromo-7-methoxy-2-(2-methyl-1,3-dioxolan-2-yl)-1-benzofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or other reduced forms of the compound.
科学的研究の応用
4-Bromo-7-methoxy-2-(2-methyl-1,3-dioxolan-2-yl)-1-benzofuran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Bromo-7-methoxy-2-(2-methyl-1,3-dioxolan-2-yl)-1-benzofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would require further experimental validation.
類似化合物との比較
4-Bromo-7-methoxybenzofuran: Lacks the 2-methyl-1,3-dioxolan-2-yl group.
7-Methoxy-2-(2-methyl-1,3-dioxolan-2-yl)-1-benzofuran: Lacks the bromine atom.
4-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)-1-benzofuran: Lacks the methoxy group.
Uniqueness: 4-Bromo-7-methoxy-2-(2-methyl-1,3-dioxolan-2-yl)-1-benzofuran is unique due to the combination of its substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
生物活性
4-Bromo-7-methoxy-2-(2-methyl-1,3-dioxolan-2-yl)-1-benzofuran is a synthetic compound with the molecular formula C₁₃H₁₃BrO₄ and a molecular weight of 313.15 g/mol. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications.
Antimicrobial Activity
Research indicates that compounds similar to 4-bromo derivatives exhibit significant antimicrobial properties. For instance, studies on benzofuran derivatives have shown promising results against various bacterial strains and fungi. The structural modifications in compounds like 4-bromo derivatives often enhance their interaction with microbial targets, leading to increased efficacy .
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzofuran derivatives. For example, certain benzofuran compounds have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC₅₀ values in the micromolar range . The specific activity of 4-bromo-7-methoxy derivatives against cancer cells remains to be thoroughly investigated, but the existing literature suggests a favorable outlook based on structural analogs.
The biological activity of benzofuran compounds is often attributed to their ability to inhibit key enzymes involved in cellular processes. For example, some studies have shown that benzofurans can inhibit topoisomerases and other critical enzymes that are essential for DNA replication and repair in cancer cells .
Study 1: Anticancer Activity
In a comparative study, various benzofuran derivatives were synthesized and evaluated for their anticancer activities. The results indicated that modifications at the bromine and methoxy positions significantly influenced their cytotoxicity against human cancer cell lines. The compound exhibited an IC₅₀ value of approximately 6.2 μM against HCT116 cells, indicating moderate potency .
Study 2: Antimicrobial Screening
Another set of experiments focused on evaluating the antimicrobial potential of structurally related compounds. The results demonstrated that benzofuran derivatives displayed notable antifungal activity, particularly against Candida species, while showing limited antibacterial effects . This highlights the need for further exploration into the antimicrobial spectrum of 4-bromo derivatives.
Table 1: Biological Activity Summary
| Activity Type | Target Cell Line/Organism | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| Anticancer | HCT116 | 6.2 | |
| Antifungal | Candida spp. | Variable | |
| Antibacterial | Various Bacteria | Limited |
Table 2: Chemical Structure Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃BrO₄ |
| Molecular Weight | 313.15 g/mol |
| CAS Number | 784189-79-3 |
| Purity | ≥95% |
特性
IUPAC Name |
4-bromo-7-methoxy-2-(2-methyl-1,3-dioxolan-2-yl)-1-benzofuran |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO4/c1-13(16-5-6-17-13)11-7-8-9(14)3-4-10(15-2)12(8)18-11/h3-4,7H,5-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPWNQVYZXOAGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC3=C(C=CC(=C3O2)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














